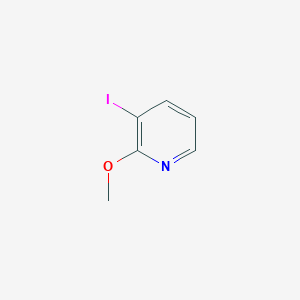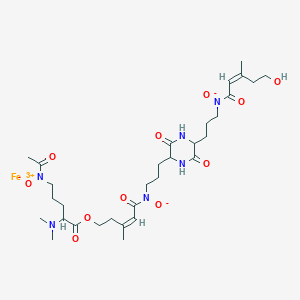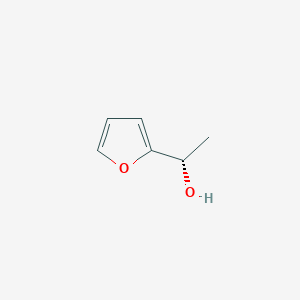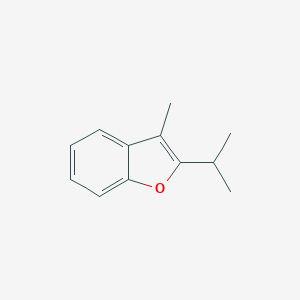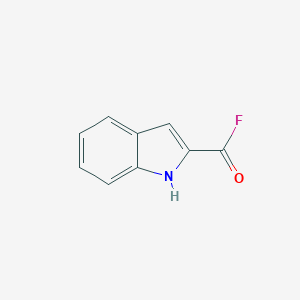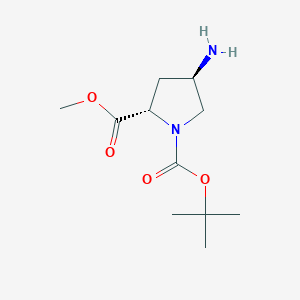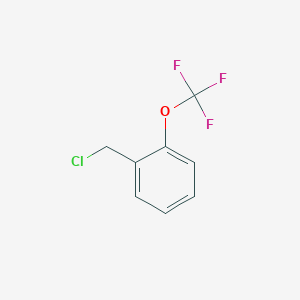
2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether
Overview
Description
Synthesis Analysis
The synthesis of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether involves two primary methods: perbromination of phenoxyanilines and reductive debromination of Decabromodiphenyl ether (BDE-209) by sodium borohydride, followed by chromatographic separation of the nonabromodiphenyl ether isomers (Christiansson et al., 2006). This synthesis is crucial for producing authentic standards for analytical, toxicological, and physical-chemical property studies.
Molecular Structure Analysis
The molecular structure of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether has been characterized through 1H NMR, 13C NMR, electron ionization mass spectra, and melting points. X-ray crystallography has previously characterized the structures, providing detailed insights into the molecular conformation and electronic distribution (Christiansson et al., 2006).
Chemical Reactions and Properties
2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether undergoes various chemical reactions, including photolytic debromination under solar irradiation, producing lower-brominated diphenyl ethers as products. The photodecomposition process and quantum yield have been studied, revealing a transformation into nona- to tri-bromodiphenyl ethers, indicating significant environmental degradation pathways (Bezares-Cruz, Jafvert, & Hua, 2004).
Physical Properties Analysis
The physical properties of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether, such as melting points and solubility characteristics, are integral to understanding its environmental fate and behavior. These properties are closely related to its synthesis and molecular structure, influencing its distribution in the environment and potential for accumulation in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various environmental conditions, are critical for assessing the environmental impact of 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether. Oxidative degradation by potassium permanganate and other reactions provide insights into the potential pathways for its environmental transformation and degradation (Shi et al., 2015).
Scientific Research Applications
Neurological Impact : A study revealed that neonatal exposure to higher brominated diphenyl ethers, including nonabromodiphenyl ether, can impair spontaneous behavior, learning, and memory functions in adult mice (Viberg et al., 2006).
Analytical and Toxicological Studies : Nonabromodiphenyl ethers like BDE-206, BDE-207, and BDE-208 are used as authentic standards in analytical, toxicological, stability studies, and physical-chemical property analyses (Christiansson et al., 2006).
Human Metabolism Research : Research has shown that higher brominated diphenyl ethers can be metabolically transformed into hydroxylated diphenyl ethers (OH-PBDEs) in humans (Yu et al., 2010).
Catalytic Debromination : A study demonstrated the complete catalytic debromination of polybrominated diphenyl ethers using a silica-supported Pd nanoparticle catalyst, producing diphenyl ether and other bromine-free products (Ukisu, 2015).
Environmental Studies : In environmental contexts, research has focused on reducing decabromodiphenyl ether emissions from industries such as textile manufacturing via wastewater management (Derden & Huybrechts, 2013).
Occupational Exposure Studies : Studies have also investigated occupational exposure to polybrominated diphenyl ethers, including nonabromodiphenyl ether, in various industries such as electronics dismantling (Sjödin et al., 1999).
properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZXYIDLFWXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556652 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |
CAS RN |
437701-78-5 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



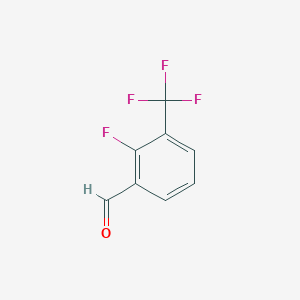
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B40963.png)
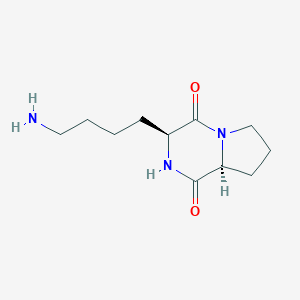
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
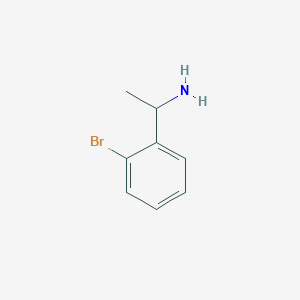
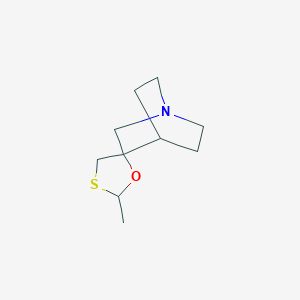
![4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid](/img/structure/B40975.png)
